molecular formula C11H11ClO B2416435 2-Chloro-1-(4-cyclopropylphenyl)ethanone CAS No. 2355907-38-7

2-Chloro-1-(4-cyclopropylphenyl)ethanone

Cat. No.: B2416435
CAS No.: 2355907-38-7
M. Wt: 194.66
InChI Key: CZLIYBUMKUKKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-cyclopropylphenyl)ethanone: is an organic compound with the molecular formula C11H11ClO It is a chlorinated ketone that features a cyclopropyl group attached to a phenyl ring, which is further connected to a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-1-(4-cyclopropylphenyl)ethanone can be achieved through several methods. One common approach involves the chlorination of cyclopropylmethyl ketone using chlorine gas in the presence of a catalyst such as metallic aluminum. The reaction proceeds through the formation of intermediate chlorinated products, which are then purified through distillation and rectification to yield the desired compound .

Industrial Production Methods:

In an industrial setting, the continuous preparation of this compound can be achieved using a system that involves sequential chlorination, ring-opening, and ring-closing reactions. This method allows for the efficient and automated production of the compound, reducing labor and production time while improving yield and safety .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-1-(4-cyclopropylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Chlorination: Chlorine gas in the presence of a catalyst such as metallic aluminum.

    Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: The corresponding alcohol.

    Oxidation Products: The corresponding carboxylic acid.

Scientific Research Applications

2-Chloro-1-(4-cyclopropylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials

Comparison with Similar Compounds

  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
  • 2-Chloro-1-(2,4-difluorophenyl)ethanone
  • 1-(4-(2-chloroethoxy)phenyl)ethanone

Comparison:

2-Chloro-1-(4-cyclopropylphenyl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring or variations in the chloroethanone moiety .

Properties

IUPAC Name

2-chloro-1-(4-cyclopropylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIYBUMKUKKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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